N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine
Description
Properties
IUPAC Name |
N-ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3/c1-3-11-18(4-2)14-15-8-12-19(13-9-15)16-7-5-6-10-17-16/h1,5-7,10,15H,4,8-9,11-14H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFHMHPYLTXTTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#C)CC1CCN(CC1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine typically involves multiple steps, starting from readily available precursorsThe final step often involves the addition of a prop-2-yn-1-amine group under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can yield alkenes or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
1. Pharmacological Potential
N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine has been investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar piperidine and pyridine structures have shown efficacy in treating neurological disorders, including schizophrenia and depression .
2. Targeting Protein Degradation
Recent research highlights the role of this compound in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to target specific proteins for degradation by the ubiquitin-proteasome system. The incorporation of this compound into PROTACs has been shown to enhance cellular permeability and target specificity, making it a valuable candidate for drug development aimed at cancer therapies .
Case Studies
Case Study 1: Neuropharmacological Evaluation
A study evaluated the neuropharmacological effects of compounds related to this compound. The findings indicated that these compounds could modulate dopaminergic activity, suggesting potential applications in treating disorders like Parkinson's disease and schizophrenia. The study emphasized the importance of structural modifications to optimize receptor affinity and selectivity .
Case Study 2: PROTAC Development
In a recent publication, researchers designed a series of PROTACs incorporating N-Ethyl-N-[...]-prop-2-yn-1-amine as a linker component. The results demonstrated improved efficacy in degrading target proteins associated with oncogenesis. This study underscores the compound's versatility in drug design and its potential impact on targeted cancer therapies .
Mechanism of Action
The mechanism of action of N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ligands for Metal Coordination
- N,N’-Bis((pyridin-2-yl)methyl)prop-2-yn-1-amine (L1): This ligand () contains two pyridinylmethyl groups attached to the propargylamine core. Unlike the target compound, L1 lacks a piperidine ring, which reduces conformational rigidity. Manganese(II) complexes of L1 are used in catalytic applications, suggesting that the pyridine nitrogen atoms are critical for metal coordination.
- N,N-Bis((1-methyl-1H-imidazol-2-yl)methyl)prop-2-yn-1-amine (L4): Imidazole-based ligands () replace pyridine with imidazole, a stronger σ-donor. The target compound’s pyridine group provides weaker basicity but may improve solubility in polar solvents. Failed synthesis attempts of L4 derivatives () highlight the challenges in modulating imidazole-based ligands compared to pyridine-containing analogues .
Neuroprotective Agents
N-((5-(3-(1-Benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)prop-2-yn-1-amine :
This compound () shares the propargylamine group and a piperidine ring but incorporates an indole-benzylpiperidine system. It exhibits anti-Alzheimer’s activity via acetylcholinesterase inhibition and Aβ aggregation suppression. The target compound’s pyridine substituent may reduce blood-brain barrier penetration compared to the lipophilic benzyl group but could enhance target specificity .N-Methyl-N-{[(1-methyl-5-alkoxy)-1H-indol-2-yl]methyl}prop-2-yn-1-amine derivatives :
These indole-propargylamine hybrids () demonstrate neuroprotection in Parkinson’s models. The absence of a piperidine ring in these compounds suggests that the target compound’s piperidine moiety may confer additional conformational stability or receptor interactions .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | L1 () | Indole-Propargylamine () |
|---|---|---|---|
| Molecular Weight | ~275 g/mol | ~285 g/mol | ~350 g/mol |
| LogP | ~2.1 (estimated) | ~1.8 | ~3.5 |
| Hydrogen Bond Acceptors | 4 | 5 | 6 |
| Rotatable Bonds | 5 | 7 | 9 |
Key Observations :
- The piperidine ring reduces rotatable bond count, which may enhance metabolic stability .
Biological Activity
N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-yn-1-amine, with a CAS number of 1436283-46-3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 257.37 g/mol. The compound features a complex structure that includes a pyridine ring and a piperidine moiety, which are known to influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1436283-46-3 |
| Molecular Formula | C16H23N3 |
| Molecular Weight | 257.37 g/mol |
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the central nervous system (CNS). It has been evaluated for its potential effects on neuropsychiatric disorders and cognitive dysfunction.
The compound is believed to interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction may contribute to its effects on cognitive function and mood regulation.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the pharmacological effects of this compound:
- Neuroprotective Effects :
- Cognitive Enhancement :
- Behavioral Studies :
Toxicity and Safety Profile
While the biological activity is promising, it is essential to evaluate the toxicity profile of this compound. Preliminary studies suggest moderate toxicity levels; however, further research is needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
